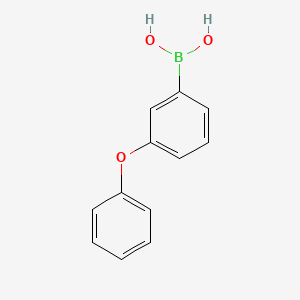
3-Phenoxyphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Phenoxyphenylboronic acid involves the Suzuki-Miyaura coupling reaction, which is important for the synthesis of many inhibitors of serine proteases . This reaction involves the formation of a carbon-carbon bond by reacting with different aryl halides over a palladium catalyst . Another synthesis method involves reacting 3,5-dichloroisonicotinonitrile with 3-phenoxyphenylboronic acid in the presence of potassium phosphate and Pd(Ph3P)4 .Molecular Structure Analysis
The molecular structure of 3-Phenoxyphenylboronic acid has been analyzed using the DFT/B3LYP method with the 6-311++G(d,p) basis set . The geometry optimization was performed for the eight possible conformations of the molecule . According to the theoretical calculation results, the C3 conformation was found to be more stable than other conformations .Chemical Reactions Analysis
Phenylboronic acids, including 3-Phenoxyphenylboronic acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is used for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenoxyphenylboronic acid include a melting point of 138-143℃ . The molecular formula is C12H11BO3 and the molecular weight is 214.02500 .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Scientific Field: Analytical Chemistry
Summary of Application
Boronic acids, including phenylboronic acid, are increasingly used in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
Methods of Application
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Enrichment of cis-diol Containing Molecules
Scientific Field: Materials Science
Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
Results or Outcomes: The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Diabetes Detection
Scientific Field: Biomedical Engineering
Methods of Application: A biosensor was tailored by coating surface plasmon resonance gold chips with a nanofilm based on 4-vinylphenyl boronic acid (VPBA) .
Results or Outcomes: The capacity of PBA to form a complex with sugar allows for the detection of glycosylated hemoglobin from blood, a better method for diabetes detection .
Interaction with Traditional Chinese Medicine
Scientific Field: Pharmacology
Methods of Application: The interactions between five PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
Results or Outcomes: The fluorescent intensity of PBA derivative-ARS-active ingredient mixture was decreasing with the increasing concentrations of active ingredients . This research provided new strategies for improving the bioavailability and water solubility, extending the circulation time, and wider application of the active ingredients of traditional Chinese medicine in the prevention and therapy of diseases .
Diagnostic and Therapeutic Applications
Scientific Field: Biomedical Engineering
Summary of Application
Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Methods of Application: This mini-review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
Results or Outcomes: The interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
Interaction with Active Ingredients of Traditional Chinese Medicine
Scientific Field: Pharmacology
Methods of Application: The interactions between five PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
Results or Outcomes: The fluorescent intensity of PBA derivative-ARS-active ingredient mixture was decreasing with the increasing concentrations of active ingredients . This research provided new strategies for improving the bioavailability and water solubility, extending the circulation time, and wider application of the active ingredients of traditional Chinese medicine in the prevention and therapy of diseases .
One-Pot Synthesis of Highly Selective Phenylboronic Acid-Functionalized Polymers
Scientific Field: Materials Science
Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
Results or Outcomes: The polymers displayed ultrahigh selectivity .
Safety And Hazards
The safety data sheet for 3-Phenoxyphenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of accidental ingestion, it is advised to call a poison center or doctor/physician .
Zukünftige Richtungen
While the future directions for 3-Phenoxyphenylboronic acid specifically are not mentioned in the retrieved papers, boronic acids in general are increasingly being utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . They are also being investigated for their potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQWMNOCSRRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436018 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyphenylboronic acid | |
CAS RN |
221006-66-2 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)
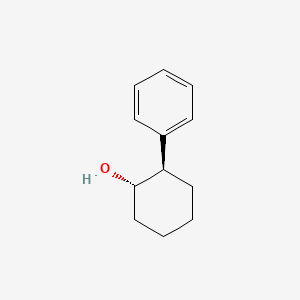
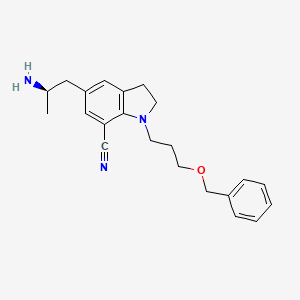



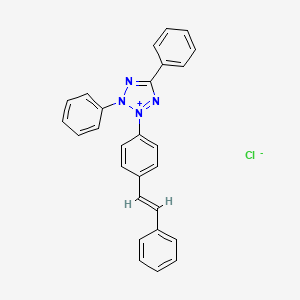
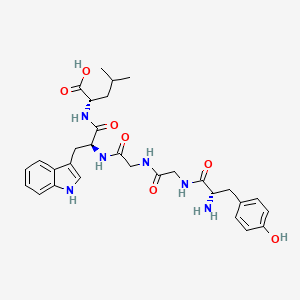
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
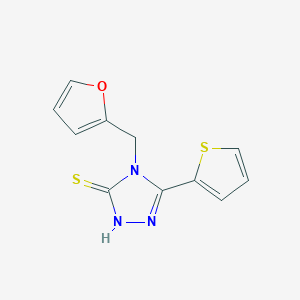

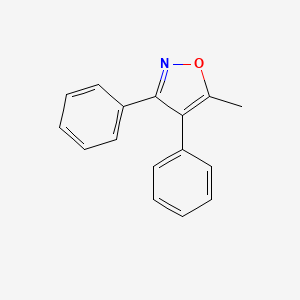
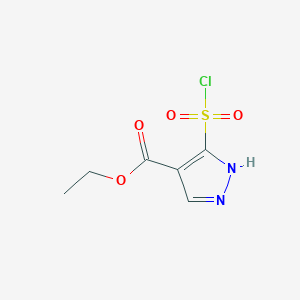
![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)